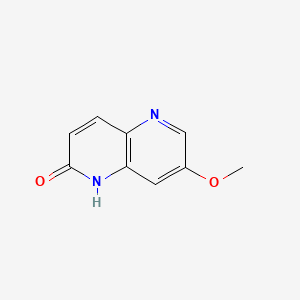

7-Methoxy-1,5-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILCZQUUQHSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727991 | |

| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959615-59-9 | |

| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 7-Methoxy-1,5-naphthyridin-2(1H)-one

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Introduction

The naphthyridine scaffold, a family of diazanaphthalenes composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] These heterocyclic compounds are prevalent in natural products and have been the focus of extensive synthetic efforts due to their broad spectrum of biological activities.[2][3] The various isomers, such as 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines, have demonstrated a wide range of therapeutic potential, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[4][5][6]

This guide focuses on a specific derivative, This compound . While this compound is commercially available and has been noted for its potential in the synthesis of antibacterial agents and topoisomerase II inhibitors, its own biological activity remains largely uncharacterized in peer-reviewed literature.[7][8] Therefore, this document serves as a technical guide for researchers and drug development professionals, providing a comprehensive framework for elucidating the biological potential of this molecule. By examining the established activities of structurally related 1,5- and 1,6-naphthyridinones, we will propose likely biological targets and provide detailed experimental protocols to systematically investigate the therapeutic promise of this compound.

Hypothesized Biological Activities and Potential Mechanisms of Action

Based on the extensive research into the broader naphthyridinone family, we can hypothesize several promising avenues for the . The core scaffold is known to interact with various key cellular targets, suggesting that the addition of a methoxy group at the 7-position could modulate this activity, potentially enhancing potency or altering selectivity.

Potential as an Anticancer Agent

The most prominent activity associated with naphthyridinone derivatives is their anticancer potential.[1][9] This activity is often mediated through the inhibition of critical cell signaling pathways or direct interaction with enzymes essential for tumor growth and proliferation.

Inhibition of PI3K/mTOR Pathway

Several 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The planar naphthyridinone core can effectively occupy the ATP-binding pocket of these kinases.

-

Hypothesized Mechanism: this compound may act as a competitive inhibitor of ATP at the catalytic site of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival. The methoxy group could potentially form additional hydrogen bonds within the active site, influencing its inhibitory profile.

Signaling Pathway Diagram: PI3K/mTOR Inhibition

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 959615-59-9 [amp.chemicalbook.com]

- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 7-Methoxy-1,5-naphthyridin-2(1H)-one: A Technical Guide for Preclinical Research

Abstract

The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This technical guide addresses the specific compound 7-Methoxy-1,5-naphthyridin-2(1H)-one, a molecule of interest for which the precise mechanism of action remains to be fully elucidated. In the absence of direct literature, this document provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and characterize its molecular targets and downstream signaling pathways. We will propose a hypothetical mechanism of action based on structurally related compounds and detail a robust, multi-faceted experimental workflow to validate this hypothesis and uncover the compound's therapeutic potential.

Introduction: The Naphthyridinone Scaffold and a Compound of Interest

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest in drug discovery.[3] The 1,5-naphthyridin-2(1H)-one core, in particular, has given rise to potent inhibitors of various enzymes, including poly(ADP-ribose) polymerases (PARPs) and protein kinases.[4][5] For instance, derivatives of 1,5-naphthyridine have been developed as highly selective PARP1 inhibitors, such as AZD5305, which demonstrates the potential of this scaffold in oncology.[4][6] Furthermore, other isomers, like the 1,6-naphthyridin-2(1H)-ones, have been shown to act as dual PI3K/mTOR inhibitors.[2][7]

The subject of this guide, this compound, is a commercially available compound whose biological activity and mechanism of action are not yet defined in the public domain.[8][9] Its structural similarity to known bioactive molecules suggests it may possess therapeutic potential, warranting a thorough investigation.

A Proposed Hypothetical Mechanism of Action: PARP Inhibition

Given that derivatives of the 1,5-naphthyridin-2(1H)-one core have been successfully developed as potent PARP inhibitors, a logical starting hypothesis is that this compound also functions as a PARP inhibitor.[4][10] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[11][12] Their inhibition in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality.[10]

We hypothesize that the 1,5-naphthyridin-2(1H)-one core of the molecule mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, thereby competitively inhibiting their catalytic activity. The 7-methoxy group may influence binding affinity and selectivity for different PARP family members.

A Comprehensive Research Workflow for Target Identification and Validation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following workflow is designed to first identify the molecular target(s) and then validate the biological consequences of target engagement.

Caption: A multi-phase workflow for the elucidation of the mechanism of action.

Experimental Protocols

Phase 1: Unbiased Target Identification

4.1.1. Broad-Spectrum Biochemical Screening

-

Objective: To rapidly screen the compound against a large panel of purified enzymes to identify potential targets.

-

Protocol:

-

Submit this compound to a commercial broad-spectrum kinase panel (e.g., >400 kinases) and a focused PARP family panel at a standard concentration (e.g., 10 µM).

-

Assays are typically performed using radiometric or fluorescence-based methods to measure enzyme activity.

-

Analyze the percentage of inhibition for each enzyme. Hits are typically defined as >50% inhibition.

-

-

Causality: This unbiased approach provides a rapid overview of the compound's potential targets across major enzyme families implicated in disease.

4.1.2. Affinity Chromatography coupled with Mass Spectrometry

-

Objective: To isolate binding partners of the compound from cell lysates.

-

Protocol:

-

Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with total cell lysate from a relevant cancer cell line.

-

Wash away non-specific binders.

-

Elute the proteins that specifically bind to the compound.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Causality: This method directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target.

Phase 2: Target Validation and Pathway Elucidation

4.2.1. In Vitro Enzymatic Assays

-

Objective: To determine the potency (IC50) of the compound against the putative targets identified in Phase 1.

-

Protocol (Example for PARP1):

-

Reconstitute a reaction with recombinant human PARP1, NAD+, and activated DNA.

-

Add this compound at a range of concentrations.

-

Measure the incorporation of biotinylated NAD+ into an acceptor protein using a colorimetric or chemiluminescent assay.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Causality: A low IC50 value provides strong evidence for potent and direct inhibition of the target enzyme.

Quantitative Data Summary (Hypothetical)

| Compound | Target | IC50 (nM) |

| This compound | PARP1 | 15 |

| This compound | PARP2 | 250 |

| Olaparib (Control)[11] | PARP1 | 5 |

| Olaparib (Control)[11] | PARP2 | 1 |

4.2.2. Cellular Target Engagement Assays

-

Objective: To confirm that the compound engages its target within a cellular context.

-

Protocol (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with this compound or vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Analyze the supernatant for the presence of the target protein (e.g., PARP1) by Western blot.

-

Binding of the compound will stabilize the protein, leading to a higher melting temperature.

-

-

Causality: A thermal shift demonstrates direct binding of the compound to the target protein in its native cellular environment.

4.2.3. Downstream Signaling Pathway Analysis

-

Objective: To investigate the functional consequences of target inhibition on downstream signaling pathways.

-

Protocol (Analysis of DNA Damage Response):

-

Treat cancer cells (e.g., BRCA-deficient) with this compound.

-

Induce DNA damage with a DNA-damaging agent (e.g., methyl methanesulfonate).

-

Lyse the cells at various time points and perform Western blotting for markers of PARP activity (PAR levels) and DNA damage (γH2AX).

-

A potent PARP inhibitor should lead to a significant reduction in PAR formation and a sustained increase in γH2AX foci.

-

-

Causality: This directly links target inhibition (reduced PARylation) to a key cellular outcome (accumulation of DNA damage).

Caption: Hypothetical signaling pathway of PARP1 inhibition.

Conclusion: Building a Comprehensive Mechanistic Model

By systematically executing the proposed research plan, a comprehensive understanding of the mechanism of action of this compound can be achieved. The integration of data from biochemical, cellular, and in vivo studies will allow for the construction of a robust model detailing its molecular targets, the modulation of downstream signaling pathways, and its potential as a therapeutic agent. This evidence-based approach is fundamental to advancing promising compounds from initial discovery to preclinical and clinical development.

References

-

Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]

-

Czerski, L., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4993. [Link]

-

ResearchGate. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. [Link]

-

Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 790-793. [Link]

-

Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(5), 621-634. [Link]

-

Alonso, C., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(22), 5469. [Link]

-

MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

Caron, J., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(11), 812-825. [Link]

-

Kankanala, J., Pettigrew, J. D., & Pham, S. M. (2024). Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Medicinal Chemistry Letters, 15(1), 1-4. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3232. [Link]

-

MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. [Link]

-

ResearchGate. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

- Google P

-

Maloney, D. J., et al. (2020). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 63(22), 13786-13807. [Link]

-

Royal Society of Chemistry. (2021). discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

-

Ghorai, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 46973-46985. [Link]

-

ResearchGate. (2024). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]

-

Lee, H., et al. (2018). Efficient Synthesis of 1,9-Substituted Benzo[h][1][4]naphthyridin-2(1H)-ones and Evaluation of their Plasmodium falciparum Gametocytocidal Activities. Journal of Organic Chemistry, 83(1), 326-337. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 959615-59-9|this compound|BLD Pharm [bldpharm.com]

- 10. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 7-Methoxy-1,5-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthyridinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide focuses on a specific derivative, 7-Methoxy-1,5-naphthyridin-2(1H)-one, providing a comprehensive overview of its known and predicted physicochemical properties, synthesis, and potential applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind its chemical behavior and the strategic considerations for its use in research and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with well-established chemical principles to offer a robust technical resource.

Molecular Identity and Structural Features

This compound is a bicyclic heteroaromatic compound. Its core structure consists of a fused pyridine and pyridinone ring system, specifically a 1,5-naphthyridine skeleton. The presence of a methoxy group at the 7-position and a lactam (cyclic amide) functionality within the pyridinone ring are key determinants of its chemical personality.

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; N5 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; O2 [label="O"]; H1 [label="H"]; O7 [label="O"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"];

// Define positions for atoms N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="2,0!"]; C4 [pos="1.3,-1.5!"]; C4a [pos="0,-1.5!"]; N5 [pos="-1.3,-1.5!"]; C6 [pos="-2,0!"]; C7 [pos="-1.3,1.5!"]; C8 [pos="-2,3!"]; C8a [pos="0,0!"]; O2 [pos="2,-3!"]; H1 [pos="-0.5,2.5!"]; O7 [pos="-3.3,1.5!"]; C_Me [pos="-4.3,2.5!"]; H_Me1 [pos="-5.3,2!"]; H_Me2 [pos="-4,3.5!"]; H_Me3 [pos="-5,3!"];

// Define bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- N5 [len=1.5]; N5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C2 -- O2 [len=1.5, style=double]; N1 -- H1 [len=1.0]; C7 -- O7 [len=1.5]; O7 -- C_Me [len=1.5]; C_Me -- H_Me1 [len=1.0]; C_Me -- H_Me2 [len=1.0]; C_Me -- H_Me3 [len=1.0];

// Add labels for clarity label_N1 [label="N1", pos="-0.5,1.8!"]; label_C2 [label="C2", pos="1.8,1.8!"]; label_C3 [label="C3", pos="2.5,0!"]; label_C4 [label="C4", pos="1.8,-1.8!"]; label_C4a [label="C4a", pos="0,-2!"]; label_N5 [label="N5", pos="-1.8,-1.8!"]; label_C6 [label="C6", pos="-2.5,0!"]; label_C7 [label="C7", pos="-1.8,1.8!"]; label_C8a [label="C8a", pos="0.5,0.3!"];

} Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 959615-59-9 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| SMILES | COC1=CC2=C(C=CC(=O)N2)N=C1 | [1] |

Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

A thorough understanding of a compound's physical properties is paramount for its application in drug development, influencing formulation, delivery, and ADME properties.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Method | Source/Comment |

| Melting Point | No experimental data available | - | Expected to be a solid at room temperature. |

| Boiling Point | No experimental data available | - | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | No experimental data available | - | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and lower solubility in water and nonpolar solvents. |

| pKa | No experimental data available | - | The lactam proton is weakly acidic. The pyridine nitrogen is weakly basic, with its basicity reduced by the electron-withdrawing nature of the fused pyridinone ring. |

| LogP | 0.9317 | Computational | [1] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | Computational | [1] |

| Hydrogen Bond Donors | 1 | Computational | [1] |

| Hydrogen Bond Acceptors | 3 | Computational | [1] |

Solubility Profile: Predictive Analysis

-

Polar Protic Solvents (e.g., Water, Methanol): Limited solubility is anticipated due to the predominantly hydrophobic aromatic core. The hydrogen bonding capabilities may not be sufficient to overcome the energetic penalty of disrupting the solvent's hydrogen-bonding network.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is expected in these solvents. They can effectively solvate the polar functionalities of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity imparted by the lactam and methoxy groups.

Experimental Protocol: A Guideline for Solubility Determination

For a rigorous assessment, a standardized experimental protocol for solubility determination is recommended.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the compound using a validated analytical method such as HPLC-UV.

Acidity and Basicity (pKa): An Estimation

The pKa values of a molecule are critical for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

-

Acidic Proton: The N-H proton of the lactam is weakly acidic. Its pKa is likely to be in the high single digits to low double digits, typical for secondary amides.

-

Basic Site: The pyridine nitrogen at position 5 is a potential basic center. However, its basicity is significantly attenuated by the electron-withdrawing effect of the fused pyridinone ring. The pKa of the conjugate acid is expected to be lower than that of pyridine itself.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides irrefutable evidence for the structure and purity of a compound. While specific experimental spectra for this compound are not publicly available, a predictive analysis based on its structure is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide key information about the number and chemical environment of the hydrogen atoms.

-

Aromatic Protons: Several signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the naphthyridinone core. The exact chemical shifts and coupling patterns will depend on the electronic effects of the methoxy group and the lactam functionality.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.2 ppm.

-

Lactam N-H Proton: A broad singlet for the N-H proton of the lactam is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbon: A signal for the lactam carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: Multiple signals for the aromatic carbons of the naphthyridinone core will be observed in the range of δ 100-160 ppm. The carbon attached to the methoxy group will be shifted downfield.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will highlight the presence of key functional groups.

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the stretching vibration of the lactam carbonyl group.

-

C-O Stretch: A characteristic absorption for the aryl ether C-O bond is expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring stretching vibrations.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 176.

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the lactam ring.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted naphthyridinones can be achieved through various strategies. A common approach involves the construction of the bicyclic system from suitably functionalized pyridine or pyridinone precursors. For this compound, a plausible synthetic route could involve the cyclization of a substituted aminopyridine derivative. General synthetic strategies for naphthyridinones have been reviewed, often involving multi-step sequences.[2]

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual protocol based on general methods for naphthyridinone synthesis.

-

Starting Material: A potential starting point could be a substituted 3-aminopyridine bearing a precursor to the pyridinone ring.

-

Ring Formation: This precursor would then undergo a cyclization reaction, such as a condensation or an intramolecular Heck reaction, to form the fused bicyclic system.

-

Functional Group Interconversion: Subsequent steps might be necessary to introduce or modify the methoxy group at the 7-position.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups.

-

Lactam: The lactam can undergo N-alkylation or N-acylation at the nitrogen atom. The carbonyl group can be susceptible to nucleophilic attack under certain conditions, though it is generally less reactive than an acyclic amide carbonyl.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen.[3]

-

Methoxy Group: The methoxy group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, although such reactions are generally difficult on electron-deficient pyridine systems. It can also be cleaved under strong acidic conditions (e.g., HBr or BBr₃) to yield the corresponding 7-hydroxy derivative.

Applications in Drug Discovery and Development

The 1,5-naphthyridin-2(1H)-one scaffold is of significant interest in medicinal chemistry. Derivatives of this and related naphthyridinones have been investigated for a range of therapeutic targets. The specific methoxy substitution at the 7-position can modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. This compound can be used to prepare other heterocyclic compounds with antibacterial properties and as an inhibitor of type II topoisomerase in Pseudomonas aeruginosa.[4]

Potential Therapeutic Areas:

-

Oncology: Naphthyridine derivatives have been explored as kinase inhibitors.

-

Infectious Diseases: The scaffold has been incorporated into antibacterial and antiviral agents.

-

Neurological Disorders: Certain derivatives have shown activity at CNS targets.

The exploration of this compound as a lead compound or a building block in these and other therapeutic areas represents a promising avenue for future drug discovery efforts.

Conclusion

This compound is a heterocyclic compound with a rich chemical architecture that holds potential for applications in drug discovery. While a comprehensive experimental characterization is not yet available in the public domain, this guide has provided a detailed overview of its predicted properties and likely chemical behavior based on established principles. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the promising chemistry and biology of this molecule.

References

Sources

An In-depth Technical Guide to 7-Methoxy-1,5-naphthyridin-2(1H)-one: Synthesis, Reactivity, and Therapeutic Horizons

Introduction: The Privileged 1,5-Naphthyridinone Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in molecules demonstrating significant biological activity. These "privileged scaffolds" serve as robust frameworks for engaging with a multitude of biological targets. The 1,5-naphthyridine core, a bicyclic system containing two fused pyridine rings, is one such scaffold, with derivatives showing promise as inhibitors of c-Met kinase and transforming growth factor (TGF-β), and as treatments for leishmaniasis.[1]

Within this family, the 1,5-naphthyridin-2(1H)-one moiety has been incorporated into drugs targeting a range of diseases, from HIV (as integrase inhibitors) to inflammation.[1] This guide provides an in-depth technical exploration of a specific, promising derivative: 7-Methoxy-1,5-naphthyridin-2(1H)-one . We will dissect its synthesis, explore its chemical reactivity for creating diverse compound libraries, and consolidate the current understanding of its biological potential, particularly as a precursor for novel antibacterial agents. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a small molecule with drug-like characteristics, as summarized below.

| Property | Value | Source |

| CAS Number | 959615-59-9 | [2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [2] |

| logP (calculated) | 0.9317 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

| SMILES | COC1=CC2=C(C=CC(=O)N2)N=C1 | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway: A Gould-Jacobs Approach

The most logical and field-proven approach involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization. The methoxy group on the pyridine ring acts as a crucial directing group and modulates the electronic properties of the final compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the reaction's progress.

Materials:

-

3-Amino-5-methoxypyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol (absolute)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

-

Step 1: Condensation to Form Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-amino-5-methoxypyridine in absolute ethanol.

-

Add 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM) to the solution.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

-

Causality: DEEM serves as a three-carbon electrophile. The ethoxy group is an excellent leaving group, facilitating condensation with the nucleophilic amino group of the pyridine to form the vinylogous amide (enamine) intermediate.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude enamine intermediate can often be used in the next step without further purification.

-

-

Step 2: Thermal Cyclization

-

In a separate flask suitable for high temperatures, heat diphenyl ether to 250 °C.

-

Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether.

-

Causality: The high temperature provides the activation energy for the intramolecular cyclization. The pyridine nitrogen attacks one of the ester carbonyls, displacing ethanol and forming the pyridone ring of the naphthyridine core. This is the key ring-forming step.

-

Maintain the temperature for 30-60 minutes. Monitor by TLC for the formation of the cyclized product.

-

Cool the mixture to room temperature. The product, ethyl 7-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, should precipitate.

-

Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the diphenyl ether.

-

-

Step 3: Saponification and Decarboxylation

-

Suspend the crude ester from Step 2 in a 10% aqueous NaOH solution and heat to reflux for 1-2 hours to achieve saponification (hydrolysis of the ester).

-

Cool the solution and carefully acidify with concentrated HCl until the pH is acidic (pH ~2-3). The carboxylic acid intermediate will precipitate.

-

Continue heating the acidic mixture. The heat will induce decarboxylation, releasing CO₂ and forming the 7-methoxy-1,5-naphthyridin-4(1H)-one.

-

Note: The final product exists in tautomeric equilibrium. The 2(1H)-one isomer is typically the more stable lactam form.

-

Collect the final product by filtration, wash with water, and dry. Purify further by recrystallization (e.g., from ethanol or DMF/water).

-

Structural Elucidation

Confirmation of the final structure is achieved through standard spectroscopic methods:

-

¹H NMR: Expect to see a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals for the protons on both aromatic rings with characteristic pyridine coupling constants, and a broad singlet for the N-H proton of the lactam (>10 ppm).

-

¹³C NMR: Key signals would include the methoxy carbon, the carbonyl carbon of the lactam (~160-170 ppm), and the carbons of the two aromatic rings.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (176.17 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam (~1650-1680 cm⁻¹) and N-H stretching would be prominent.

Chemical Reactivity and Derivatization Pathways

The true value of a scaffold lies in its potential for derivatization. This compound possesses two primary reactive handles for building a diverse chemical library: the N1-H of the lactam and the C2-carbonyl group.

Key Transformation: Conversion to the 2-Chloro Intermediate

A cornerstone strategy in naphthyridine chemistry is the conversion of the lactam to a more reactive 2-chloro derivative.[5][6] This intermediate is an excellent electrophile, readily undergoing nucleophilic aromatic substitution (SₙAr) to introduce a wide array of functional groups.

Experimental Protocol: Synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reaction: Add this compound to an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture to reflux (approx. 107 °C) for 3-5 hours.

-

Work-up:

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

-

Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 9, keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: POCl₃ serves as both the solvent and the chlorinating/dehydrating agent. It converts the lactam tautomer into a chlorophosphate intermediate, which is then displaced by a chloride ion to yield the stable 2-chloro-1,5-naphthyridine product. This transformation primes the scaffold for extensive derivatization.

Derivatization Workflow

The 2-chloro intermediate is a versatile hub for generating analogs. The workflow below illustrates the potential for library synthesis via nucleophilic substitution.

Caption: Derivatization of the 2-chloro intermediate via SₙAr.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of 1,5-naphthyridines and their isomers provides a strong rationale for its investigation in several therapeutic areas.

Established Activity of the 1,5-Naphthyridine Scaffold

Derivatives built on this core have demonstrated potent and varied biological effects. The scaffold is clearly capable of presenting functional groups in a conformation that allows for high-affinity binding to enzyme active sites and receptors.

| Therapeutic Area | Target / Mechanism | Example Compound Class | Source |

| Oncology | Topoisomerase I Inhibition | Indeno[4][6]naphthyridines | [7][8] |

| Oncology / Fibrosis | TGF-β Type I Receptor (ALK5) Inhibition | Aminothiazole/pyrazole derivatives | [9] |

| Infectious Disease | Anti-parasitic (Leishmania) | Substituted 1,5-naphthyridines | [10] |

| Infectious Disease | Antitubercular (M. tuberculosis) | 1,5-Naphthyridin-2(1H)-one triazoles | [11] |

Postulated Activity: A Scaffold for Novel Antibacterials

The most direct indication of therapeutic potential for this compound comes from reports that it can be used to prepare novel bacterial topoisomerase inhibitors (NBTIs) active against Pseudomonas aeruginosa.[12] This positions the molecule as a key starting material for tackling challenging Gram-negative pathogens. Bacterial topoisomerases (DNA gyrase and Topoisomerase IV) are clinically validated targets responsible for managing DNA topology during replication, making their inhibition a bactericidal mechanism of action.

Proposed Mechanism of Action: Topoisomerase Inhibition

The inhibition of topoisomerases is a powerful strategy against both cancer cells and bacteria.[4][7] These enzymes create transient breaks in the DNA backbone to allow strands to pass through one another, relieving torsional stress. Inhibitors trap the enzyme-DNA complex after the DNA has been cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.

Caption: Mechanism of topoisomerase inhibition by small molecules.

Future Directions and Conclusion

This compound stands as a molecule of significant unrealized potential. While the broader 1,5-naphthyridine family is well-explored, this specific methoxy-substituted analog remains under-investigated in the public domain.

Key Research Opportunities:

-

Antibacterial Drug Discovery: The primary avenue for investigation is the systematic synthesis and evaluation of derivatives as novel bacterial topoisomerase inhibitors, particularly against ESKAPE pathogens. Structure-activity relationship (SAR) studies starting from the 2-chloro intermediate are highly warranted.

-

Oncology: Given the established role of related scaffolds as Topoisomerase I and kinase inhibitors, screening this compound and its derivatives against panels of cancer cell lines and relevant kinases (e.g., ALK5) could uncover new anticancer leads.[8][9]

-

Probe Development: Naphthyridinone isomers are known to possess interesting fluorescent properties.[13] An investigation into the photophysical properties of this compound could lead to its development as a novel biological probe.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 16(12), 9455-9477. Available from: [Link]

-

Teijeira, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

-

Teijeira, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

-

Teijeira, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. Available from: [Link]

-

Rojas-López, M., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 12-22. Available from: [Link]

-

ResearchGate. (n.d.). Drugs containing 1,5-Naphthyridin-2(1H)-one in their structure. Available from: [Link]

-

Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]

-

Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available from: [Link]

-

ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Available from: [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. Available from: [Link]

-

Barasoain, I., et al. (2016). Synthesis and biological evaluation of indeno[4][6]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 115, 111-122. Available from: [Link]

-

Guiraud, P., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. Available from: [Link]

-

Grath, A., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 705. Available from: [Link]

-

Turos, G., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-961. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 959615-59-9|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indeno[1,5]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 959615-59-9 [amp.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 7-Methoxy-1,5-naphthyridin-2(1H)-one: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS No. 959615-59-9).[1][2] As a key heterocyclic scaffold, understanding its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. Due to the limited availability of published experimental data, this document leverages high-fidelity predictive modeling and spectral correlation data from analogous structures to present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for compound verification, quality control, and further research endeavors.

Introduction and Molecular Structure

This compound is a substituted naphthyridine derivative featuring a methoxy group and a pyridone ring. The naphthyridine core is a privileged structure in drug discovery, known for its diverse biological activities.[3] The specific substitution pattern of this compound suggests potential for unique intermolecular interactions and targeted biological activity.

Molecular Formula: C₉H₈N₂O₂[1][2] Molecular Weight: 176.17 g/mol [1][2]

The structural elucidation of such molecules relies on a synergistic application of various spectroscopic techniques. This guide will detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing a robust framework for its identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (Standard)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Temperature: 298 K.

-

Sweep Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Number of Scans: 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Reference: The residual solvent peak is used for calibration (e.g., DMSO-d₆ at 2.50 ppm).[4]

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the heterocyclic rings, the carbonyl group, and the methoxy substituent.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.5 - 12.0 | Broad Singlet | - | 1H | H-1 (N-H) |

| ~8.20 | Doublet | ~5.0 | 1H | H-4 |

| ~7.85 | Doublet | ~8.5 | 1H | H-8 |

| ~7.05 | Doublet | ~8.5 | 1H | H-6 |

| ~6.60 | Doublet | ~5.0 | 1H | H-3 |

| ~3.90 | Singlet | - | 3H | H-9 (-OCH₃) |

Disclaimer: These are predicted values from NMRDB.org and may differ from experimental results.[5]

Interpretation:

-

N-H Proton (H-1): The amide proton is expected to be significantly deshielded and appear as a broad singlet far downfield (~11.5-12.0 ppm), characteristic of N-H protons in a pyridone system, which is often observed in DMSO-d₆.[6][7]

-

Aromatic Protons (H-4, H-8, H-6, H-3):

-

H-4: This proton is ortho to the ring nitrogen (N-5) and is expected to be deshielded, appearing around 8.20 ppm. It will be a doublet due to coupling with H-3.

-

H-8: This proton is adjacent to the other ring nitrogen (N-5) and will also be downfield, predicted around 7.85 ppm. It appears as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the electron-donating methoxy group, which should shield it relative to H-8. It is predicted to appear around 7.05 ppm as a doublet from coupling to H-8.

-

H-3: This proton is adjacent to the electron-withdrawing carbonyl group and will be deshielded relative to a standard olefinic proton, but shielded relative to the other aromatic protons. It is predicted around 6.60 ppm as a doublet from coupling with H-4.

-

-

Methoxy Protons (H-9): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a sharp singlet around 3.90 ppm. This chemical shift is typical for an aryl methoxy group.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol (Standard)

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

-

Temperature: 298 K.

-

Sweep Width: A spectral width of approximately 200-220 ppm is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).[4]

-

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165.0 | C-2 (C=O) |

| ~162.5 | C-7 |

| ~150.0 | C-8a |

| ~145.0 | C-4 |

| ~135.0 | C-8 |

| ~120.0 | C-4a |

| ~118.0 | C-3 |

| ~108.0 | C-6 |

| ~56.0 | C-9 (-OCH₃) |

Disclaimer: These are predicted values from NMRDB.org and may differ from experimental results.[9]

Interpretation:

-

Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded, appearing around 165.0 ppm, which is a characteristic region for this functional group.[6]

-

Aromatic Carbons (C-7, C-8a, C-4, C-8, C-4a, C-6):

-

C-7: This carbon is directly attached to the electronegative oxygen of the methoxy group, causing it to be significantly deshielded (~162.5 ppm).

-

C-8a and C-4a: These are the quaternary bridgehead carbons, and their shifts are influenced by the fused ring system.

-

C-4 and C-8: These carbons are adjacent to ring nitrogens, leading to downfield shifts.

-

C-6: This carbon is shielded by the electron-donating effect of the methoxy group, causing it to appear further upfield compared to other aromatic carbons.

-

-

Olefinic Carbon (C-3): The C-3 carbon, part of the α,β-unsaturated amide system, is predicted around 118.0 ppm.

-

Methoxy Carbon (C-9): The carbon of the methoxy group is the most shielded, appearing upfield around 56.0 ppm, a typical value for an sp³-hybridized carbon attached to an oxygen atom.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol (Standard - Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion (M⁺•) and fragment ions.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum and Interpretation

The mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 3: Predicted m/z Values for Major Ions

| Predicted m/z | Ion | Proposed Identity |

| 176 | [M]⁺• | Molecular Ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - CO]⁺• | Loss of carbon monoxide |

| 133 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and CO |

| 105 | [C₇H₅NO]⁺ | Further fragmentation |

Interpretation:

-

Molecular Ion ([M]⁺•): The molecular ion peak at m/z 176 corresponds to the molecular weight of the compound (C₉H₈N₂O₂).[1][2] Its presence confirms the molecular formula.

-

Key Fragmentations:

-

Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the ether, leading to a peak at m/z 161 .

-

Loss of Carbon Monoxide ([M - CO]⁺•): The pyridone ring can undergo a characteristic loss of a neutral carbon monoxide (CO) molecule, resulting in a peak at m/z 148 .

-

Sequential Losses: A peak at m/z 133 would correspond to the sequential loss of both a methyl radical and carbon monoxide.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (Standard - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction to remove atmospheric (H₂O, CO₂) absorptions.

Expected IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the amide, ether, and aromatic functional groups.

Table 4: Expected IR Absorption Frequencies

| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3100 | N-H Stretch | Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | -OCH₃ |

| 1680 - 1650 | C=O Stretch | Amide (Pyridone) |

| 1600, 1475 | C=C Stretch | Aromatic |

| 1250 - 1200 | C-O Stretch (asymm.) | Aryl Ether |

| 1050 - 1000 | C-O Stretch (symm.) | Aryl Ether |

Source: Standard IR correlation tables.[10][11][12]

Interpretation:

-

N-H Stretch: A broad absorption band between 3200-3100 cm⁻¹ is expected for the N-H stretching vibration of the amide, potentially broadened by hydrogen bonding in the solid state.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H stretches of the methoxy group.

-

C=O Stretch: A very strong and sharp absorption band in the region of 1680-1650 cm⁻¹ is the most prominent feature and is characteristic of the amide I band (C=O stretch) of the pyridone ring.[13]

-

C=C Stretches: Medium to weak absorptions around 1600 and 1475 cm⁻¹ are expected for the C=C bond vibrations within the aromatic rings.

-

C-O Stretches: Strong bands in the fingerprint region, particularly a prominent asymmetric stretch around 1250-1200 cm⁻¹, are indicative of the aryl-alkyl ether linkage of the methoxy group.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust and self-consistent spectroscopic profile for this compound. The predicted data align well with established principles of spectroscopic interpretation and data from structurally related compounds. The downfield N-H proton signal, the characteristic aromatic splitting pattern, the deshielded carbonyl carbon, the molecular ion peak at m/z 176, and the strong amide C=O and aryl ether C-O IR absorptions collectively form a unique spectral fingerprint. This guide serves as an authoritative reference for the identification and characterization of this compound in a research or quality control setting, pending experimental verification.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Scribd. IR Correlation Table. [Link]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

-

The Journal of Organic Chemistry. Nuclear magnetic resonance specroscopy. Proton spectra of 2-pyridones. [Link]

-

PubChem. 7-Methoxyquinoline. [Link]

-

Canadian Science Publishing. Infrared spectra of 2-pyridone. [Link]

-

Molecules. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 959615-59-9|this compound|BLD Pharm [bldpharm.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Visualizer loader [nmrdb.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Visualizer loader [nmrdb.org]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the chemical and potential biological properties of 7-Methoxy-1,5-naphthyridin-2(1H)-one, registered under CAS number 959615-59-9. It is important to preface this guide by acknowledging that, as of the current date, this specific molecule is a relatively obscure chemical entity with limited dedicated research in the public domain. Consequently, this document will provide the available specific data for CAS 959615-59-9 and will further extrapolate potential characteristics and applications based on the well-documented chemistry and pharmacology of the broader 1,5-naphthyridin-2(1H)-one scaffold. This approach aims to provide a valuable resource for researchers by contextualizing the target molecule within its larger chemical family, thereby illuminating potential avenues for investigation.

Part 1: Core Chemical and Physical Properties

This compound is a heterocyclic organic compound. The core of this molecule is a 1,5-naphthyridine ring system, which is a bicyclic aromatic structure composed of two fused pyridine rings. The "(1H)-one" suffix indicates the presence of a carbonyl group at position 2, rendering it a lactam. The methoxy group at position 7 is a key substituent that can influence the molecule's electronic properties and potential biological interactions.

| Property | Value | Source |

| CAS Number | 959615-59-9 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | N/A |

| Molecular Weight | 176.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Commercially available at ≥97% or ≥98% | N/A |

| Storage Conditions | Sealed in a dry environment at 2-8°C | N/A |

Part 2: Synthesis and Characterization

A generalized synthetic approach is outlined below:

molecular structure of 7-Methoxy-1,5-naphthyridin-2(1H)-one

An In-Depth Technical Guide to the Molecular Structure and Analysis of 7-Methoxy-1,5-naphthyridin-2(1H)-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the naphthyridine class. Naphthyridines are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to their development as potent therapeutic agents.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the molecule's structural elucidation, a robust methodology for its synthesis and verification, and its potential biological context.

Core Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core scaffold consists of two fused pyridine rings, with substitutions that define its chemical character: a methoxy group at position 7 and a ketone at position 2, resulting in a pyridone tautomer. The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 959615-59-9 | [2] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| SMILES | COC1=CC2=C(C=CC(=O)N2)N=C1 | [2] |

Structural Elucidation: A Methodological Approach

Confirming the molecular structure of a synthesized or isolated compound is a cornerstone of chemical research. While specific published spectra for this exact molecule are not widely available, this section outlines the definitive protocols for its structural characterization using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all atoms.

Predicted Spectroscopic Data

The following table outlines the predicted chemical shifts (δ) in ppm for the molecule, using DMSO-d₆ as the solvent. These predictions are based on established principles and data from structurally related compounds.[4]

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H1 (N-H) | ~11.5 (broad s) | - | Acidic proton of the pyridone tautomer. |

| H3 | ~6.5 (d) | ~110 | Vinylic proton adjacent to a carbonyl, coupled to H4. |

| H4 | ~7.8 (d) | ~140 | Vinylic proton deshielded by the adjacent nitrogen and coupled to H3. |

| H6 | ~7.0 (s) | ~105 | Aromatic proton shielded by the adjacent methoxy group. |

| H8 | ~8.2 (s) | ~148 | Aromatic proton deshielded by the adjacent ring nitrogen. |

| -OCH₃ | ~3.9 (s) | ~56 | Methoxy group protons, typically a sharp singlet. |

| C2 (=O) | - | ~162 | Carbonyl carbon of the pyridone ring. |

| C4a | - | ~120 | Bridgehead carbon. |

| C7 (-OCH₃) | - | ~160 | Aromatic carbon attached to the electron-donating methoxy group. |

| C8a | - | ~145 | Bridgehead carbon adjacent to a nitrogen. |

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the polar compound and to allow for the observation of the exchangeable N-H proton.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will confirm the number of distinct proton environments and their multiplicities (singlet, doublet, etc.).

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment. This is critical to establish proton-proton coupling relationships. A cross-peak between the signals at ~6.5 and ~7.8 ppm would confirm the connectivity of H3 and H4.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[5] It will be used to definitively assign each proton signal to its corresponding carbon signal (e.g., matching the ~3.9 ppm singlet to the ~56 ppm carbon).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations to confirm the scaffold include:

-

The methoxy protons (~3.9 ppm) to the C7 carbon (~160 ppm).

-

The H8 proton (~8.2 ppm) to carbons C4a and C7.

-

The H3 proton (~6.5 ppm) to the C2 carbonyl carbon (~162 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogens are readily protonated.

-

Analysis: In a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the primary peak of interest will be the protonated molecular ion [M+H]⁺ at m/z 177.0608. The high-resolution measurement allows for the confirmation of the elemental composition (C₉H₉N₂O₂⁺).

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe fragmentation. Expected losses include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the pyridone ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: High-quality single crystals are paramount. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF, or isopropyl alcohol). Vapor diffusion techniques, where a precipitant is slowly introduced into the sample solution, are also highly effective.

-

Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer.[6] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[7]

Synthesis and Verification Workflow

Caption: Proposed workflow for the synthesis and verification of this compound.

-

Step 1: Condensation: React 3-amino-5-methoxypyridine with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the initial adduct. The reaction is typically heated to drive the condensation forward.

-

Step 2: Cyclization: Isolate the intermediate from Step 1. Heat the intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to approximately 250 °C. This high temperature induces an intramolecular cyclization to form the pyridone ring of the naphthyridine system.

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure product.

-

Step 4: Verification: The identity and purity of the final product must be confirmed.

-

Melting Point: Determine the melting point; a sharp melting range indicates high purity.

-

TLC: Use thin-layer chromatography to ensure the absence of starting materials and byproducts.

-

Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and HRMS data as described in Section 2 to definitively confirm that the synthesized molecule has the correct structure.

-

Biological Context and Potential Applications

The 1,5-naphthyridine and related naphthyridinone scaffolds are of significant interest in drug discovery.[10] Derivatives have shown potent activity as inhibitors of key signaling proteins, particularly protein kinases, which are often dysregulated in diseases like cancer.

Potential Molecular Targets:

-

Kinase Inhibition: The planar, heteroaromatic structure of the naphthyridinone core makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. For instance, related 1,6-naphthyridin-2(1H)-one derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma.[11] Similarly, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum PI4K, a target for antimalarial drugs.[12]

-

Other Targets: Various naphthyridine derivatives have also been explored as antivirals, antibacterials, and agents targeting the central nervous system.[10]

Caption: Hypothetical mechanism of action via inhibition of the FGFR4 signaling pathway.

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro assay can be performed.

-

Reagents: Obtain recombinant human FGFR4 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ³²P-labeled ATP.

-

Reaction Setup: In a microtiter plate, combine the kinase, the peptide substrate, and varying concentrations of the test compound (dissolved in DMSO) in an appropriate assay buffer.

-

Initiation: Start the kinase reaction by adding ³²P-ATP. Incubate at 30 °C for a specified time (e.g., 20 minutes).

-

Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ³²P-ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

This compound is a well-defined chemical entity with a molecular structure that can be unambiguously confirmed through a systematic application of modern analytical techniques, primarily NMR and mass spectrometry. Its synthesis is achievable through established chemical pathways for related heterocycles. As a member of the privileged naphthyridinone family, this compound represents a valuable scaffold for further investigation in medicinal chemistry, particularly in the search for novel kinase inhibitors for therapeutic applications. The protocols and methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation.

References

-

Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7863–7884. Available from: [Link]

-

Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available from: [Link]

-

Baragaña, B., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(15), 10560–10582. Available from: [Link]

-

ResearchGate. Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. Available from: [Link]

-

Suresh, S., et al. (2012). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. Available from: [Link]

-

Saleh, M. A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1288. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available from: [Link]

-

ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

-

Pinto, M., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 436-440. Available from: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Bhai, D. R., et al. (2015). Crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o941–o942. Available from: [Link]

-

Giske, A., et al. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. Available from: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application